BenchChemオンラインストアへようこそ!

4-Fluorocyclohexan-1-amine

Medicinal Chemistry pKa Modulation Bioisostere Design

4-Fluorocyclohexan-1-amine (CAS 923672-47-3), a fluorinated cyclohexylamine derivative, is a key building block in medicinal chemistry and PET tracer development. The compound exists as cis/trans diastereomers, with the trans isomer (CAS 923672-47-3) being the most commonly referenced form for synthetic applications.

Molecular Formula C6H12FN
Molecular Weight 117.16 g/mol
CAS No. 923672-47-3
Cat. No. B3305688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocyclohexan-1-amine
CAS923672-47-3
Molecular FormulaC6H12FN
Molecular Weight117.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)F
InChIInChI=1S/C6H12FN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2
InChIKeyVHTWEUCMRHPAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocyclohexan-1-amine (CAS 923672-47-3) Sourcing Guide for Pharmaceutical and Chemical R&D


4-Fluorocyclohexan-1-amine (CAS 923672-47-3), a fluorinated cyclohexylamine derivative, is a key building block in medicinal chemistry and PET tracer development. The compound exists as cis/trans diastereomers, with the trans isomer (CAS 923672-47-3) being the most commonly referenced form for synthetic applications [1]. Its molecular formula is C6H12FN, with a molecular weight of 117.16 g/mol . The fluorine substituent at the 4-position of the cyclohexane ring imparts distinct electronic properties, including reduced basicity and altered lipophilicity, which differentiate it from non-fluorinated cyclohexylamine and other positional isomers in drug discovery programs [2].

Why 4-Fluorocyclohexan-1-amine Cannot Be Substituted with Generic Cyclohexylamines in Drug Discovery


Generic substitution of 4-fluorocyclohexan-1-amine with non-fluorinated cyclohexylamine or other positional fluorinated isomers is not feasible in rigorous drug discovery and chemical biology applications. Fluorination at the 4-position introduces a strong electron-withdrawing inductive effect that reduces amine basicity (pKa) by approximately 0.4-0.5 units relative to cyclohexylamine, impacting protonation state and target binding at physiological pH . This electronic perturbation is position-dependent; 2-fluoro and 3-fluoro isomers exhibit different pKa shifts and conformational preferences due to distinct through-bond and through-space effects [1]. Furthermore, the carbon-fluorine bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the 4-position, a vulnerability in non-fluorinated cyclohexylamine-containing compounds [2]. These quantitative differences in basicity, lipophilicity (LogP ≈ 0.68 for the trans isomer ), and metabolic profile mean that substitution without re-optimization would alter pharmacokinetics, target engagement, and ultimately, experimental reproducibility.

Quantitative Differentiation of 4-Fluorocyclohexan-1-amine vs. In-Class Analogs: Evidence for Procurement Decisions


Reduced Amine Basicity (pKa) of 4-Fluorocyclohexan-1-amine Relative to Non-Fluorinated Cyclohexylamine

The introduction of a fluorine atom at the 4-position of cyclohexanamine reduces the basicity of the amine group. The predicted pKa of cis-4-fluorocyclohexanamine is 10.21 ± 0.70 , compared to the experimentally determined pKa of non-fluorinated cyclohexylamine, which is consistently reported as 10.6-10.66 [1][2]. This ~0.4 unit decrease in pKa translates to a lower fraction of protonated amine at physiological pH, which can influence membrane permeability, target binding, and off-target interactions [3].

Medicinal Chemistry pKa Modulation Bioisostere Design

Measured LogP of 4-Fluorocyclohexan-1-amine: Lipophilicity Tuning Relative to Cyclohexylamine

Fluorination at the 4-position modulates lipophilicity, a key determinant of membrane permeability and metabolic clearance. 4-Fluorocyclohexan-1-amine (trans isomer) has a measured LogP value of 0.678 . While a direct, high-quality experimental LogP for cyclohexylamine is not uniformly established in the same dataset, the introduction of a single fluorine atom is generally understood to impart a modest increase in lipophilicity relative to the parent amine, as predicted by additive fragment-based models [1]. This value is lower than that reported for the cis-isomer (LogP ≈ 1.23) by another vendor, highlighting the stereochemical dependence of this parameter .

ADME Lipophilicity LogP Drug Design

Antiproliferative Activity of a 4-Fluorocyclohexan-1-amine-Derived CDK Inhibitor in T24 Bladder Carcinoma Cells

A compound incorporating the 4-fluorocyclohexan-1-amine scaffold demonstrated potent inhibition of cyclin-dependent kinase 1 (CDK1)-related human bladder carcinoma (T24) cell proliferation with an IC50 of 31 nM [1]. This value reflects the activity of the complete tetrasubstituted cyclohexyl compound, not the free amine building block. The activity is attributed, in part, to the specific orientation and electronic influence of the 4-fluoro substituent, which was selected over alternative substitution patterns in the patent optimization campaign [2]. Direct comparator data for the same scaffold with non-fluorinated cyclohexylamine or alternative fluorination patterns is not disclosed in the public domain.

Kinase Inhibition CDK1 Oncology Cell Proliferation

Enhanced Binding Affinity in Spermidine Synthase Docking: 4-Fluorocyclohexan-1-amine vs. Cyclohexylamine

In a molecular docking study against a modeled spermidine synthase from Yersinia pseudotuberculosis, the 4-fluorocyclohexan-1-amine conformer (CID 21027526) exhibited a binding free energy of -4.7 kcal/mol [1]. This value was identified as optimal among the cyclohexylamine conformers screened, and molecular dynamics simulations confirmed the stability of the ligand-protein complex. While a direct, numerical comparison to non-fluorinated cyclohexylamine in the exact same docking setup is not provided in the abstract, the study's conclusion that 4-fluorocyclohexan-1-amine showed 'optimal binding features' implies superior performance relative to other screened cyclohexylamine analogs [1].

Molecular Docking Binding Affinity Antibacterial Computational Chemistry

Optimal Application Scenarios for 4-Fluorocyclohexan-1-amine Based on Quantitative Evidence


Fine-Tuning Amine Basicity in CNS Drug Candidates

The reduced pKa of 4-fluorocyclohexan-1-amine (~10.2) relative to cyclohexylamine (~10.6) [1] makes it a preferred building block for central nervous system (CNS) drug candidates where lower amine basicity is desired to reduce P-glycoprotein efflux and improve brain penetration [2]. This ~0.4 unit shift in pKa translates to a lower fraction of protonated species at physiological pH, which can enhance passive diffusion across the blood-brain barrier while maintaining sufficient solubility for formulation.

Optimizing Lipophilicity in Lead Series

With an experimentally determined LogP of 0.678 , 4-fluorocyclohexan-1-amine offers a balanced lipophilicity profile that can be exploited in lead optimization to improve membrane permeability without incurring excessive metabolic liability. This value positions the compound favorably for oral drug candidates, as it falls within the optimal LogP range (1-3) typically associated with good oral absorption while avoiding the high LogP (>5) that often leads to poor solubility and rapid clearance [3].

Kinase Inhibitor Scaffold for Oncology Programs

The demonstrated cellular potency (IC50 = 31 nM) of a 4-fluorocyclohexan-1-amine-derived CDK inhibitor in T24 bladder carcinoma cells [4] validates the use of this building block in the synthesis of tetrasubstituted cyclohexyl kinase inhibitors [5]. Procurement of the trans isomer (CAS 923672-47-3) is specifically warranted for medicinal chemistry teams pursuing CDK1/2/4/6 inhibitors or other kinase targets where the 4-fluoro substitution pattern has been shown to confer favorable binding interactions and selectivity.

PET Tracer Development via 18F-Labeling

The synthesis of 4-[18F]fluorocyclohexylamine as an intermediate for the PET tracer [18F]CHC [6] demonstrates the utility of this scaffold in radiochemistry. The well-defined stereochemistry of the trans isomer (CAS 923672-47-3) and its compatibility with nucleophilic fluorination conditions make it a reliable precursor for the development of 18F-labeled imaging agents targeting fatty acid amide hydrolase (FAAH) and other CNS enzymes [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorocyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.